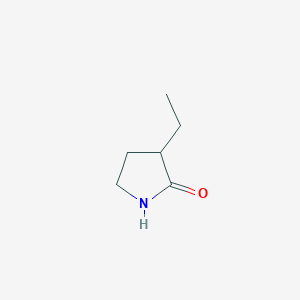

3-Ethyl-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-2-pyrrolidinone is a type of heterocyclic compound . It is a five-membered lactam present in both natural and synthetic compounds .

Synthesis Analysis

The synthesis of pyrrolidinones, including this compound, offers a great scope in the field of medicinal chemistry . A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered lactam . The structure and energetics of pyrrolidinones have been studied using high-level ab initio quantum chemical calculations .Chemical Reactions Analysis

A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the potential energy surface (PES) via the lowest ΔG# pathway in both the gas-phase and an ethanol solvent model .Scientific Research Applications

1. Synthesis of Functionalized 2-Pyrrolidinones

Research by Gao, Sun, and Yan (2013) demonstrated the successful synthesis of functionalized 2-pyrrolidinones using domino reactions involving ethyl glyoxylate and acetylenedicarboxylate with arylamines. This method showed high regioselectivity and the capability to produce reactive intermediates for further chemical applications (Gao, Sun, & Yan, 2013).

2. Formation of Tetrahydropyridines

Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed annulation method to synthesize highly functionalized tetrahydropyridines, using ethyl 2-methyl-2,3-butadienoate. This process is notable for its excellent yields and complete regioselectivity, contributing to the synthesis of bioactive molecules containing pyrrolidinones (Zhu, Lan, & Kwon, 2003).

3. Studying Thermophysical Properties

Blanco et al. (2010) conducted a study on the thermophysical properties of aqueous solutions of 1-ethyl-2-pyrrolidinone, such as density, viscosity, and refractive index. This research provides insights into the behavior of pyrrolidinone molecules in solutions, which is crucial for various industrial and research applications (Blanco et al., 2010).

4. Novel [3 + 2] Cycloaddition Method

Zhang et al. (2018) developed a new [3 + 2] cycloaddition reaction method for the synthesis of multi-substituted pyrrolidinones. This innovative approach expands the synthetic utility of α-halo hydroxamates and provides an alternative pathway for creating bioactive molecules (Zhang et al., 2018).

5. Cobalt-Catalyzed Synthesis of Pyrrolidinones

Zhang, Chen, Lin, Liu, Wang, and Zhang (2015) discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes. This method is significant for its site-selective fashion and broad applicability, including the synthesis of various isoindolinones (Zhang, Chen, Lin, Liu, Wang, & Zhang, 2015).

Mechanism of Action

Target of Action

3-Ethyl-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered lactam present in both natural and synthetic compounds It’s known that pyrrolidinone derivatives can interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

For instance, some pyrrolidinones act as penetration enhancers due to their effects on the intercellular lipid bilayers in the stratum corneum . They penetrate into this region in such amounts that they alter the solubilizing ability of this site, thereby promoting drug partition into the skin .

Biochemical Pathways

Pharmacokinetics

Pyrrolidinone derivatives are generally known for their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Safety and Hazards

Future Directions

Pyrrolones and pyrrolidinones, including 3-Ethyl-2-pyrrolidinone, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Properties

IUPAC Name |

3-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBMHTFPJMSUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-92-7 |

Source

|

| Record name | 3-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone](/img/structure/B2413993.png)

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)

![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)

![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)